molecular formula C20H23N3O2 B11110599 N-{2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]-1-phenylethyl}benzamide

N-{2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]-1-phenylethyl}benzamide

Cat. No.: B11110599
M. Wt: 337.4 g/mol
InChI Key: SFIXPIMYZXRBOI-UHFFFAOYSA-N
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Description

N-{2-[2-(1-ETHYLPROPYLIDENE)HYDRAZINO]-2-OXO-1-PHENYLETHYL}BENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes a hydrazino group, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1-ETHYLPROPYLIDENE)HYDRAZINO]-2-OXO-1-PHENYLETHYL}BENZAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 1-ethylpropanone with hydrazine to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 2-oxo-1-phenylethylamine under acidic conditions to form the desired compound.

    Benzoylation: The final step involves the benzoylation of the intermediate product using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1-ETHYLPROPYLIDENE)HYDRAZINO]-2-OXO-1-PHENYLETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced hydrazino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-{2-[2-(1-ETHYLPROPYLIDENE)HYDRAZINO]-2-OXO-1-PHENYLETHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its hydrazino and benzamide functionalities which are known to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism by which N-{2-[2-(1-ETHYLPROPYLIDENE)HYDRAZINO]-2-OXO-1-PHENYLETHYL}BENZAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds or coordinate with metal ions, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide
  • N-benzyl-N-{2-[2-(1-ethylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

N-{2-[2-(1-ETHYLPROPYLIDENE)HYDRAZINO]-2-OXO-1-PHENYLETHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazino and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-oxo-2-(2-pentan-3-ylidenehydrazinyl)-1-phenylethyl]benzamide

InChI

InChI=1S/C20H23N3O2/c1-3-17(4-2)22-23-20(25)18(15-11-7-5-8-12-15)21-19(24)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3,(H,21,24)(H,23,25)

InChI Key

SFIXPIMYZXRBOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)CC

Origin of Product

United States

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